

# Commercial Suppliers and Technical Guide for 4-Iodo-3-methylbenzoic acid

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## Compound of Interest

Compound Name: 4-Iodo-3-methylbenzoic acid

Cat. No.: B1302337

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for **4-Iodo-3-methylbenzoic acid** (CAS No. 52107-87-6). The information is tailored for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. This guide includes a comparative table of suppliers, detailed experimental protocols for common synthetic applications, and workflow diagrams to facilitate experimental design and execution.

## Introduction to 4-Iodo-3-methylbenzoic acid

**4-Iodo-3-methylbenzoic acid** is an aromatic carboxylic acid containing an iodine substituent. This structural feature makes it a valuable building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Its utility is prominent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the carboxylic acid group provides a handle for further functionalization, such as amidation or esterification, while the iodo group is an excellent leaving group for reactions like Suzuki, Sonogashira, and Heck couplings.

## Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer **4-Iodo-3-methylbenzoic acid**, with purities and quantities suitable for research and development purposes. Below is a summary of offerings from several

key suppliers. Please note that availability and specifications are subject to change, and it is recommended to consult the supplier's website for the most current information.

Supplier	CAS Number	Molecular Formula	Purity	Additional Notes
--INVALID-LINK--	52107-87-6	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	Not specified; sold as "AldrichCPR" for early discovery research. Buyer assumes responsibility to confirm purity.[1]	Product is noted as discontinued, but technical and safety information may still be available.
--INVALID-LINK--	52107-87-6	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	≥98%	For research use only.[2]
--INVALID-LINK--	52107-87-6	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	98%	Available in gram quantities.[3]
--INVALID-LINK--	52107-87-6	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	High Purity	Accompanied by a Certificate of Analysis.
--INVALID-LINK--	Not specified	Not specified	Industrial Grade	-
--INVALID-LINK--	52107-87-6	C <sub>8</sub> H <sub>7</sub> IO <sub>2</sub>	Not specified	Listed as a chemical building block.[4]

This table is for informational purposes only. For current pricing and availability, please contact the suppliers directly.

## Key Synthetic Applications and Experimental Protocols

**4-Iodo-3-methylbenzoic acid** is a versatile reagent in cross-coupling reactions. Below are detailed, representative protocols for Suzuki-Miyaura and Sonogashira couplings, which are

foundational methods for drug discovery and development.

## Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

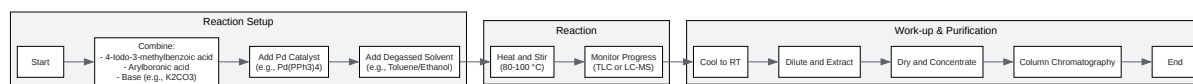
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.

**Reaction Principle:** The reaction involves a palladium(0) catalyst that undergoes oxidative addition with the aryl iodide. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.

Detailed Experimental Protocol:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine **4-iodo-3-methylbenzoic acid** (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and a base such as potassium carbonate ( $K_2CO_3$ , 3.0 mmol, 3.0 eq.).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0)  $[Pd(PPh_3)_4]$  (0.03-0.05 mmol, 3-5 mol%).
- **Solvent Addition:** Add a degassed solvent system. A common mixture is a 4:1 ratio of a non-polar organic solvent to a polar protic solvent, such as Toluene:Ethanol (10 mL).
- **Reaction Execution:** Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified

biaryl product.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Sonogashira Coupling: Synthesis of Arylalkynes

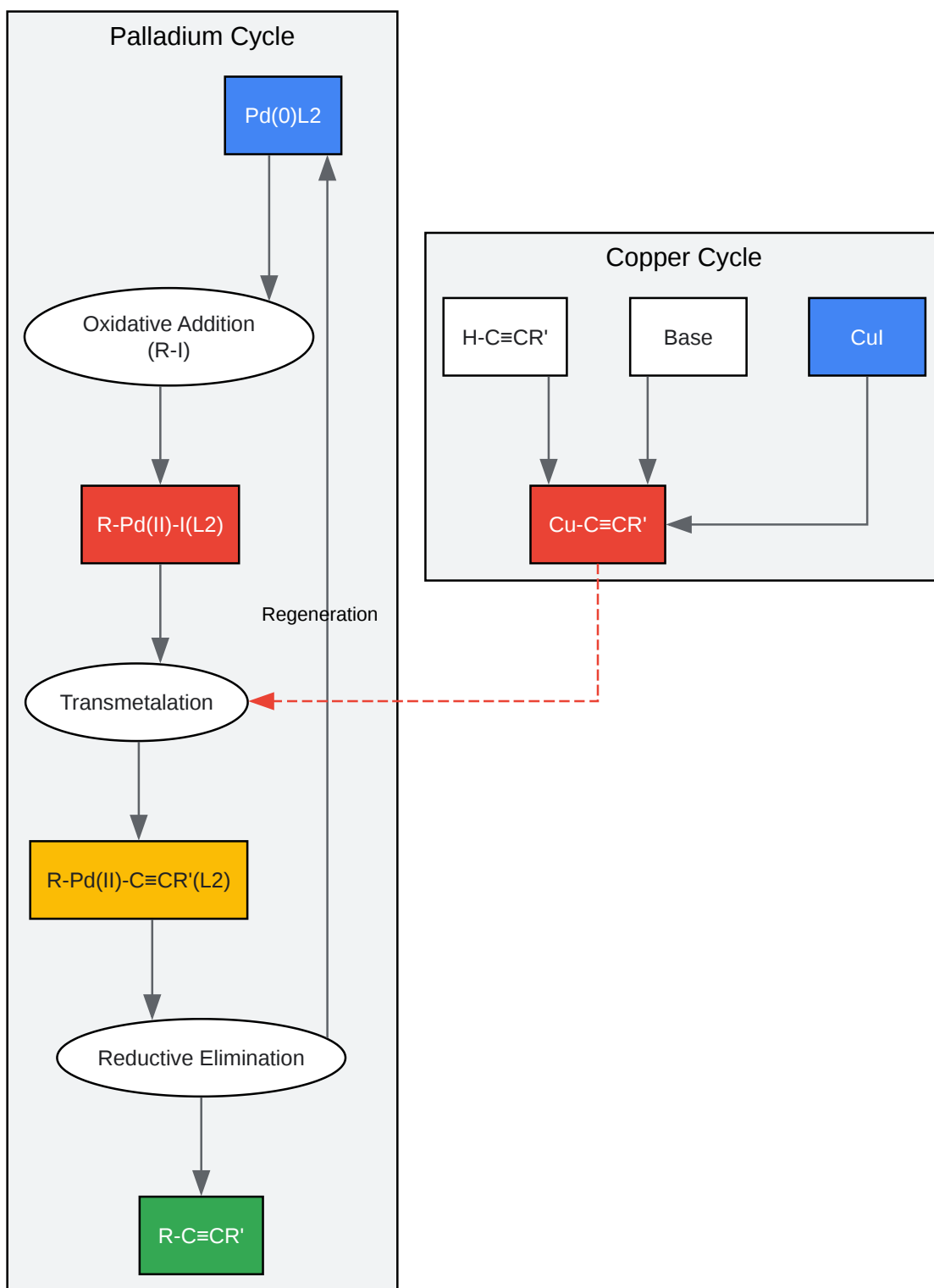
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

**Reaction Principle:** This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The palladium cycle involves oxidative addition of the aryl iodide, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

**Detailed Experimental Protocol:**

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add **4-Iodo-3-methylbenzoic acid** (1.0 mmol, 1.0 eq.), the palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride  $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$  (0.02 mmol, 2 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
- **Solvent and Base Addition:** Add an anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide, 10 mL) and an amine base such as triethylamine ( $\text{Et}_3\text{N}$ ) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq.).
- **Alkyne Addition:** Stir the mixture for 5-10 minutes at room temperature, then add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

- Reaction Execution: Stir the reaction at room temperature or heat to a temperature between 40-80 °C.
- Monitoring: Monitor the reaction's progress by TLC or GC-MS.
- Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine. Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylalkyne.



Sonogashira Catalytic Cycles

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Caption: Simplified signaling pathway of the Sonogashira catalytic cycles.

## Conclusion

**4-Iodo-3-methylbenzoic acid** is a readily available and highly useful building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The protocols provided herein for Suzuki-Miyaura and Sonogashira couplings offer robust starting points for the application of this versatile intermediate. Researchers are encouraged to consult the specific literature for their target molecules to further optimize reaction conditions. The selection of a reliable commercial supplier is the critical first step in ensuring the quality and reproducibility of experimental results.

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## References

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